molecular formula C21H14F6O5 B611272 Tecarfarin CAS No. 867257-26-9

Tecarfarin

カタログ番号 B611272
CAS番号: 867257-26-9
分子量: 460.3284
InChIキー: QFLNTQDOVCLQKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tecarfarin is a late-stage, vitamin K antagonist (VKA), taken once a day as an oral anticoagulant like warfarin . It is under development for use as an anticoagulant . It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) .


Synthesis Analysis

This compound was developed using a retrometabolic drug design process which targets a different metabolic pathway from the one targeted by the most commonly prescribed anticoagulants . This may allow elimination by large capacity and non-saturable tissue esterase pathways that exist throughout the body rather than just in the liver .


Molecular Structure Analysis

The molecular structure of this compound is C21H14F6O5 . The molar mass is 460.328 g·mol−1 .


Chemical Reactions Analysis

This compound, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .

科学的研究の応用

Novel Vitamin K Antagonist

Tecarfarin (ATI-5923) is a new oral vitamin K antagonist. A study by Ellis et al. (2009) showed that this compound, unlike warfarin, is metabolized by esterases and avoids metabolism by the cytochrome P450 system. This characteristic helps in avoiding drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system. Their research suggested that this compound may improve time in therapeutic range compared to warfarin (Ellis et al., 2009).

Comparison with Warfarin

Whitlock et al. (2016) conducted a randomized, double-blind trial comparing this compound and warfarin. The study concluded that this compound did not demonstrate superiority over warfarin for time in therapeutic range (TTR), but it showed similar TTR with well-controlled warfarin and appeared to be safe and well-tolerated (Whitlock et al., 2016).

Metabolism and Pharmacokinetics

Lightning et al. (2010) characterized the metabolism of this compound in vitro using rat, dog, and human hepatocytes. This compound is metabolized to a single inactive metabolite, ATI‐5900, by human esterases. The study showed that in dog and human hepatocytes, metabolism of this compound was much slower than in rat hepatocytes, which could imply more predictable elimination in vivo compared to warfarin, which is dependent on CYP2C9 and its polymorphisms (Lightning et al., 2010).

Pharmacodynamics and Safety

Albrecht et al. (2017) explored the pharmacokinetic (PK), pharmacodynamic (PD), and safety of this compound in human volunteers. Their studies indicated that this compound had a reduced propensity for drug interactions compared to warfarin. The results demonstrated this compound's tolerability without serious adverse events across multiple studies (Albrecht et al., 2017).

This compound in Animal Models

Bowersox et al. (2010) assessed the antithrombotic activity of this compound in canine and rabbit thrombosis models. The study showed that this compound, like warfarin, attenuates venous and arterial thrombus formation by reducing the levels of vitamin K-dependent coagulation factors (Bowersox et al., 2010).

Impact of Chronic Kidney Disease on Metabolism

Albrecht et al. (2017) also investigated the effect of chronic kidney disease (CKD) on the metabolism of this compound and warfarin. The study found that CKD inhibits the metabolism of warfarin but not this compound, suggesting that this compound may lead to more predictable dosing in CKD patients requiring anticoagulation therapy (Albrecht et al., 2017).

作用機序

Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .

Safety and Hazards

Tecarfarin has been evaluated in 11 human clinical trials in more than a 1,000 individuals . In Phase 1, Phase 2 and Phase 2/3 clinical trials that have conducted thus far, this compound has generally been well-tolerated in both healthy adult patients and patients with chronic kidney disease .

将来の方向性

Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .

特性

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLNTQDOVCLQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235788
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

867257-26-9
Record name Tecarfarin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecarfarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12823
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tecarfarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECARFARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tecarfarin
Reactant of Route 2
Reactant of Route 2
Tecarfarin
Reactant of Route 3
Reactant of Route 3
Tecarfarin
Reactant of Route 4
Reactant of Route 4
Tecarfarin
Reactant of Route 5
Tecarfarin
Reactant of Route 6
Reactant of Route 6
Tecarfarin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。